molecular formula C10H19N3O B11735571 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine

Cat. No.: B11735571
M. Wt: 197.28 g/mol
InChI Key: SHRYJXHJPPVWIN-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a dimethyl group and a methoxypropylamine side chain, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent such as 3-methoxypropylamine. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylpyrazole: A simpler analog without the methoxypropylamine side chain.

    3-Methoxypropylamine: The side chain component without the pyrazole ring.

    1,3-Dimethyl-4-aminopyrazole: A related compound with an amino group instead of the methoxypropylamine side chain.

Uniqueness

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its combination of a pyrazole ring with a methoxypropylamine side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C10H19N3O/c1-9-10(8-13(2)12-9)7-11-5-4-6-14-3/h8,11H,4-7H2,1-3H3

InChI Key

SHRYJXHJPPVWIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCCCOC)C

Origin of Product

United States

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